Technical Guide: 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide
Technical Guide: 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide
The following technical guide details the properties, synthesis, and applications of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide , a bifunctional building block critical in medicinal chemistry.
[1]
Chemical Identity & Core Data
This compound, often referred to as 4-Acetylbenzylamine Hydrobromide , serves as a versatile orthogonal linker in drug discovery.[1] It possesses two distinct reactive handles: a ketone (for reductive amination or condensation) and a primary amine (for amide coupling or nucleophilic substitution).[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide |
| Common Name | 4-Acetylbenzylamine hydrobromide |
| CAS Number (HBr Salt) | 1820687-56-6 |
| CAS Number (HCl Salt) | 66522-66-5 (Standard commercial form) |
| CAS Number (Free Base) | 87171-25-3 |
| Molecular Formula | C₉H₁₁NO[1][2][3][4][5][6] · HBr |
| Molecular Weight | 230.10 g/mol (Salt) / 149.19 g/mol (Base) |
| SMILES | CC(=O)C1=CC=C(CN)C=C1.Br |
Critical Note on Salt Selection: While the hydrochloride salt (CAS 66522-66-5) is the industry standard for general synthesis due to cost and stability, the hydrobromide salt (CAS 1820687-56-6) is often generated in situ or isolated specifically when avoiding chloride ions is necessary (e.g., in certain transition-metal catalyzed couplings where Cl⁻ might poison the catalyst).[1]
Synthetic Pathways & Production
The synthesis of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide typically proceeds via the Delepine Reaction or Gabriel Synthesis to avoid over-alkylation, starting from 4-methylacetophenone.[1]
Primary Synthesis Workflow
The most robust route involves the radical bromination of the benzylic position followed by amination.[1]
Step 1: Benzylic Bromination
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Precursor: 4-Methylacetophenone.[1]
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Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), CCl₄ or Ethyl Acetate.[1]
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Mechanism: Radical substitution to yield 1-(4-(Bromomethyl)phenyl)ethan-1-one (CAS 51229-51-7).[1]
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Control Point: Reaction must be stopped before gem-dibromination occurs.
Step 2: Amination (Delepine Modification)
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Reagents: Hexamethylenetetramine (HMTA), CHCl₃, followed by acidic hydrolysis.[1]
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Hydrolysis: Using HBr (aq) / Ethanol yields the target Hydrobromide salt directly.[1]
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Yield: Typically 60-75% over two steps.[1]
Visualization: Synthesis Logic
Caption: Figure 1. Synthesis of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide via the Delepine route.[1]
Applications in Drug Discovery
This compound is a "linchpin" intermediate, particularly in the synthesis of bifunctional linkers for PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug design.[1]
A. Orthogonal Reactivity
The molecule allows for sequential functionalization without the need for protecting groups in many cases, provided the pH is controlled.[1]
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Amine Reactivity (Nucleophilic):
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Ketone Reactivity (Electrophilic):
B. Experimental Protocol: Reductive Amination
Use Case: Coupling the ketone moiety to a secondary amine.[1]
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Dissolution: Dissolve 1.0 eq of 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr in MeOH. Add 1.0 eq of TEA to neutralize the HBr salt if the amine partner is acid-sensitive.[1]
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Imine Formation: Add 1.1 eq of the amine partner and catalytic acetic acid.[1] Stir at RT for 2 hours.
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Reduction: Cool to 0°C. Add 1.5 eq of NaBH(OAc)₃ (Sodium triacetoxyborohydride) portion-wise.
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Workup: Quench with sat. NaHCO₃. Extract with DCM.[1]
Visualization: Reactivity Profile
Caption: Figure 2. Orthogonal reactivity profile allowing sequential derivatization at the amine and ketone sites.[1]
Handling, Stability & Safety
As a hydrobromide salt, the compound exhibits specific physical characteristics that differ from the free base.
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Hygroscopicity: Moderately hygroscopic.[1] Store in a desiccator at 2-8°C.
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Stability: The salt form prevents the self-condensation (Schiff base formation) that can occur between the amine of one molecule and the ketone of another in the free base form.[1]
-
Solubility:
-
Safety (SDS Summary):
References
-
CymitQuimica . 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide Product Data. Retrieved from [1]
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Biosynth . 4-Acetylbenzylamine hydrochloride (HCl Salt Reference). Retrieved from [1]
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BLD Pharm . 1-(4-(Aminomethyl)phenyl)ethanone (Free Base Data). Retrieved from [1]
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ChemicalBook . 1-(4-(Bromomethyl)phenyl)ethanone (Precursor Data). Retrieved from [1]
Sources
- 1. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 87171-25-3|1-(4-(Aminomethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. Acetophenone - Wikipedia [en.wikipedia.org]
- 4. 1-(4-(aminomethyl)phenyl)ethan-1-one [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. 4-ACETYLBENZYLAMINE HYDROCHLORIDE [66522-66-5] | Chemsigma [chemsigma.com]
